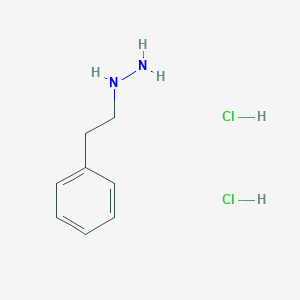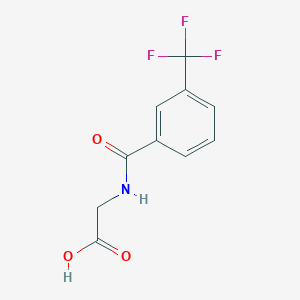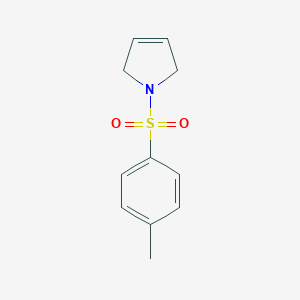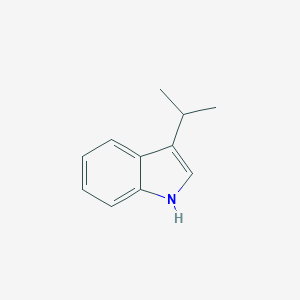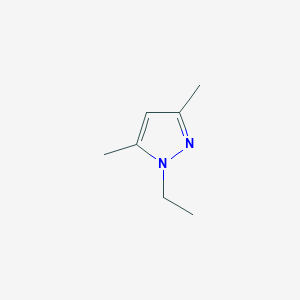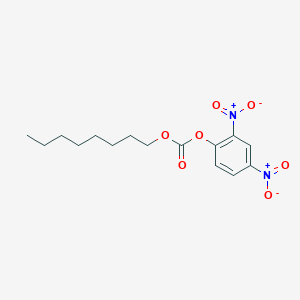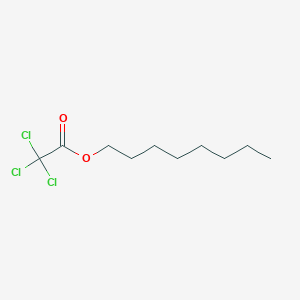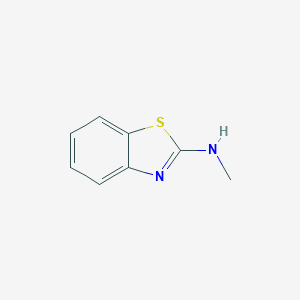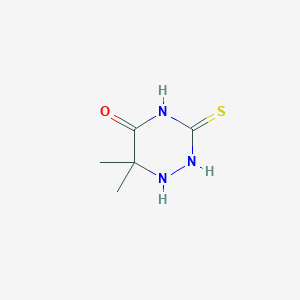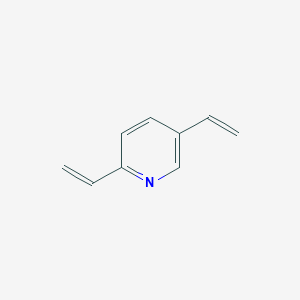
2,5-Divinylpyridine
Übersicht
Beschreibung
2,5-Divinylpyridine is a chemical compound with the molecular formula C9H9N . It is also known by other names such as 2,5-Diethenylpyridine .
Synthesis Analysis
The synthesis of 2,5-Divinylpyridine can be achieved through the Mannich reaction . This process involves obtaining 2-(β-diethylaminoethyl)-5-vinylpyridine from 2-methyl-5-vinylpyridine. The decomposition of a quaternary salt of 2-(β-diethylaminoethyl)-5-vinylpyridine results in 2,5-divinylpyridine .Molecular Structure Analysis
The molecular structure of 2,5-Divinylpyridine is characterized by an average mass of 131.174 Da and a monoisotopic mass of 131.073502 Da .Chemical Reactions Analysis
In the context of polymerization, 2,5-Divinylpyridine shows interesting behavior. The polymerization by Ln (CH 2 SiMe 3) 3 (L) 2 (Ln = Sc, Y, Lu, Dy; L = THF, Py) is perfectly regioselective for a 2,5-divinylpyridine (DVP) monomer, and the process only concerned the double bond at the 2-position of DVP and the C C bond at the 5-position selectively remained unreacted .Physical And Chemical Properties Analysis
2,5-Divinylpyridine has a density of 0.974g/cm3 and a boiling point of 218.3ºC at 760mmHg . The molecular weight is 131.17400 and the flash point is 83.7ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
2,5-Divinylpyridine and its derivatives are essential components in the field of coordination chemistry. These compounds are utilized as ligands to form complexes with various metals, demonstrating their versatility in creating diverse chemical structures. For instance, 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, closely related to 2,5-divinylpyridine, have been extensively used in this regard. These ligands are significant due to their ability to form luminescent lanthanide compounds, which are useful for biological sensing. Moreover, they form iron complexes that exhibit unique thermal and photochemical spin-state transitions, highlighting the complexity and potential of these compounds in advanced chemical applications (Halcrow, 2005).
Catalytic Applications
The catalytic applications of compounds like 2,5-Divinylpyridine are profound, especially in the field of organometallic catalysis. Terpyridine derivatives, for instance, have been widely utilized in various reactions such as artificial photosynthesis, biochemical transformations, and polymerization reactions. These applications stem from the compounds' ability to form complexes with transition metals, offering a broad range of catalytic activities. This versatility makes them valuable in different branches of chemistry, including organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).
Material Science Applications
2,5-Divinylpyridine derivatives also find significant applications in material science. The coordination compounds formed by these pyridine derivatives, such as terpyridines, have been used in various research fields, including photovoltaics and DNA intercalation. These applications are primarily due to the structural characteristics of the compounds, which allow for versatile interactions and functionalities, making them suitable for a wide range of material science applications (Winter, Newkome, & Schubert, 2011).
Zukünftige Richtungen
The future directions of 2,5-Divinylpyridine research could involve further exploration of its polymerization properties. For instance, the regioselective, stereoselective, and living polymerization of divinyl pyridine monomers using rare earth catalysts has been reported . This opens up possibilities for the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
2,5-bis(ethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLIFQSDMYZOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167339 | |
| Record name | Pyridine, 2,5-diethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Divinylpyridine | |
CAS RN |
16222-95-0 | |
| Record name | 2,5-Diethenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16222-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-diethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016222950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,5-diethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



